2-Nitrophenylhydrazine Hydrochloride synthesis from 2-nitroaniline
2-Nitrophenylhydrazine Hydrochloride synthesis from 2-nitroaniline
An In-depth Technical Guide to the Synthesis of 2-Nitrophenylhydrazine Hydrochloride from 2-Nitroaniline
Abstract
This technical guide provides a comprehensive, research-grade overview of the synthesis of 2-Nitrophenylhydrazine Hydrochloride (2-NPH·HCl), a vital intermediate in organic and medicinal chemistry. The synthesis proceeds via a two-step pathway commencing with the diazotization of 2-nitroaniline, followed by the controlled reduction of the resulting diazonium salt. This document elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and outlines critical safety considerations for handling the hazardous intermediates and reagents involved. Furthermore, it includes methods for the analytical characterization of the final product and discusses key parameters for process optimization. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough and practical understanding of this important chemical transformation.
Introduction: Significance of 2-Nitrophenylhydrazine Hydrochloride
2-Nitrophenylhydrazine Hydrochloride (CAS No. 6293-87-4) is a versatile chemical building block with significant applications across various scientific domains.[1] Its molecular structure, featuring a nucleophilic hydrazine group and an electron-withdrawing nitro group on a benzene ring, imparts unique reactivity that makes it invaluable in synthetic chemistry.[2]
Key applications include:
-
Pharmaceutical Synthesis: It serves as a crucial precursor for creating complex pharmaceutical ingredients and active pharmaceutical intermediates (APIs), particularly in the development of anti-cancer agents.[1][3]
-
Analytical Chemistry: 2-NPH is widely used as a derivatizing agent for the detection and quantification of aldehydes and ketones.[2][3] It reacts with carbonyl compounds to form stable, UV-active hydrazones, which can be easily analyzed using High-Performance Liquid Chromatography (HPLC).[2]
-
Organic Synthesis: The compound is a fundamental reagent for synthesizing a wide array of organic molecules, including dyes and various heterocyclic compounds.[3][4]
Given its importance, a reliable and well-understood synthetic protocol is essential. This guide details the classic and effective conversion of 2-nitroaniline to 2-Nitrophenylhydrazine Hydrochloride.
Synthesis Overview and Reaction Mechanism
The synthesis is a two-stage process:
-
Diazotization: Conversion of the primary aromatic amine (2-nitroaniline) into a diazonium salt.
-
Reduction: Reduction of the diazonium intermediate to the corresponding hydrazine, which is then isolated as its hydrochloride salt.
Stage 1: Diazotization of 2-Nitroaniline
The diazotization reaction, first discovered by Peter Griess in 1858, involves treating a primary aromatic amine with nitrous acid (HNO₂).[5] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[4][6]
The mechanism proceeds through several steps:
-
Formation of the Nitrosonium Ion: The strong acid protonates the nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[4][5][7]
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-nitroaniline's amino group acts as a nucleophile, attacking the nitrosonium ion.[4]
-
Proton Transfers and Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable 2-nitrophenyldiazonium cation (Ar-N₂⁺).[6][7]
The presence of the electron-withdrawing nitro group on the aniline ring decreases the basicity of the amino group, necessitating careful control of the reaction conditions to achieve efficient diazotization.[5] The resulting diazonium salt is highly reactive and thermally unstable, making strict temperature control below 5 °C absolutely critical to prevent decomposition and potential explosive hazards.[5][6]
Caption: Mechanism of 2-nitroaniline diazotization.
Stage 2: Reduction of the Diazonium Salt
The diazonium group (N₂⁺) is an excellent leaving group and can be displaced or reduced by various reagents.[8] To form the hydrazine, the diazonium salt is reduced. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂), also known as tin(II) chloride.[6][9][10]
The mechanism involves the transfer of electrons from the Sn(II) species to the diazonium cation. SnCl₂ is a mild reducing agent that selectively reduces the diazonium group without affecting the nitro group on the aromatic ring.[11][12] The reaction is typically carried out in a strong acidic medium (HCl), which also facilitates the final precipitation of the product as its hydrochloride salt.
Experimental Protocol
This protocol details a laboratory-scale synthesis of 2-Nitrophenylhydrazine Hydrochloride.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | Molar Mass ( g/mol ) |
| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 | 138.12 |
| Sodium Nitrite | NaNO₂ | 7632-00-0 | 69.00 |
| Concentrated Hydrochloric Acid (~37%) | HCl | 7647-01-0 | 36.46 |
| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 10025-69-1 | 225.65 |
| Deionized Water | H₂O | 7732-18-5 | 18.02 |
| Ethanol | C₂H₅OH | 64-17-5 | 46.07 |
| Starch-Iodide Paper | - | - | - |
| Sulfamic Acid (for quenching) | H₃NSO₃ | 5329-14-6 | 97.09 |
Equipment: Three-necked round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice-salt bath, Büchner funnel, vacuum flask, standard laboratory glassware.
Critical Safety Precautions
-
Toxicity: 2-Nitroaniline is toxic. Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens.[13][14][15] All handling must be performed in a well-ventilated fume hood.[14]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (butyl rubber is recommended) at all times.[14][16]
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can be explosive when dry.[5] NEVER attempt to isolate the diazonium salt intermediate. It should be kept in a cold aqueous solution and used immediately.
-
Reaction Control: The diazotization reaction is exothermic. Maintain strict temperature control (0–5 °C) to prevent runaway reactions and decomposition.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Hydrazine-containing waste must be labeled and handled as hazardous.[14]
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of 2-NPH·HCl.
Part A: Preparation of 2-Nitrophenyldiazonium Chloride Solution
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, combine 13.8 g (0.10 mol) of 2-nitroaniline and 60 mL of deionized water.
-
While stirring, slowly add 25 mL of concentrated hydrochloric acid. A thick slurry of 2-nitroaniline hydrochloride will form.
-
Cool the flask in an ice-salt bath to bring the internal temperature to 0–5 °C.[2]
-
In a separate beaker, prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of deionized water and cool it in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. It is crucial to maintain the internal reaction temperature below 5 °C throughout the addition.[2][5] The solid should gradually dissolve, forming a clear, yellowish solution of the diazonium salt.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes.
-
Check for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. A positive test (instant blue-black color) indicates a slight excess of nitrous acid, which is desired for complete reaction.
-
If the test is positive, destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea, portion-wise, until the starch-iodide test is negative.[5] The diazonium salt solution is now ready for immediate use.
Part B: Reduction to 2-Nitrophenylhydrazine
-
In a separate 1 L beaker, prepare the reducing solution by dissolving 45.0 g (0.20 mol) of stannous chloride dihydrate (SnCl₂·2H₂O) in 80 mL of concentrated hydrochloric acid. Stir until a clear solution is formed and cool it to below 10 °C in an ice bath.
-
Slowly and carefully, pour the cold diazonium salt solution from Part A into the cold, stirred stannous chloride solution. The rate of addition should be controlled to keep the temperature of the reduction mixture below 10 °C.
-
A yellow-to-orange precipitate of 2-Nitrophenylhydrazine Hydrochloride should form during the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold 10% hydrochloric acid to remove any unreacted starting materials or inorganic salts.
-
Follow with a wash of cold ethanol to remove residual acid and water.
-
Dry the product under vacuum at room temperature. The final product is a yellow or orange crystalline powder.
Characterization and Data
The identity and purity of the synthesized 2-Nitrophenylhydrazine Hydrochloride can be confirmed using standard analytical techniques.
| Property / Technique | Expected Result |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | Approx. 204-205 °C (decomposes)[17] |
| ¹H NMR (DMSO-d₆) | Signals expected for aromatic protons (~7.1-8.2 ppm) and hydrazine/ammonium protons (broad signals, ~9.2 and 10.6 ppm).[18] |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the six distinct aromatic carbons.[18] |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for N-H stretching (hydrazine, ~3200-3400), N-H bending, aromatic C-H stretching, and asymmetric/symmetric stretching of the NO₂ group.[19][20] |
Process Optimization and Troubleshooting
-
Temperature Control: This is the most critical parameter. Failure to maintain low temperatures during diazotization will lead to decomposition of the diazonium salt, resulting in significantly lower yields and the formation of phenolic byproducts.[8]
-
Acid Concentration: A sufficient excess of hydrochloric acid is necessary to both generate the nitrous acid and ensure the starting amine remains protonated and soluble.
-
Rate of Addition: Slow, controlled addition of sodium nitrite prevents localized overheating and ensures a smooth reaction. Similarly, the slow addition of the diazonium solution to the reducing agent is key for controlling the reduction exotherm.
-
Purity Issues: If the final product is impure, recrystallization from an appropriate solvent system (e.g., ethanol/water with a small amount of HCl) can be performed. Impurities often arise from side reactions due to poor temperature control.
Conclusion
The synthesis of 2-Nitrophenylhydrazine Hydrochloride from 2-nitroaniline is a well-established and robust procedure that provides access to a highly valuable chemical intermediate. The success of the synthesis hinges on the careful execution of the diazotization and reduction steps, with an unwavering focus on temperature control and safety. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this compound for applications in pharmaceutical development, analytical chemistry, and advanced organic synthesis.
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